molecular formula C26H23NO4 B14008671 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid CAS No. 359582-76-6

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid

Cat. No.: B14008671
CAS No.: 359582-76-6
M. Wt: 413.5 g/mol
InChI Key: JLYOJYCKWIZTAQ-UHFFFAOYSA-N
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Description

This compound belongs to the indole acetic acid derivative family, characterized by a substituted indole core linked to an acetic acid moiety. Its structure includes a 2-methyl group on the indole ring and a 4-phenethoxybenzoyl substituent at the N1 position.

Properties

CAS No.

359582-76-6

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-methyl-1-[4-(2-phenylethoxy)benzoyl]indol-4-yl]acetic acid

InChI

InChI=1S/C26H23NO4/c1-18-16-23-21(17-25(28)29)8-5-9-24(23)27(18)26(30)20-10-12-22(13-11-20)31-15-14-19-6-3-2-4-7-19/h2-13,16H,14-15,17H2,1H3,(H,28,29)

InChI Key

JLYOJYCKWIZTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C(=O)C3=CC=C(C=C3)OCCC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole reaction is a cornerstone for constructing the indole scaffold. This method involves cyclization of a phenylhydrazine with a ketone under acidic conditions.

Acylation at Position 1

After indole formation, the 4-phenethoxybenzoyl group is introduced via Friedel-Crafts acylation or direct coupling.

  • Procedure :
    • React the indole with 4-phenethoxybenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
    • Solvent: Dichloromethane or DMF.
    • Yield: ~85–90% (based on analogous acylation reactions in [CN104098499B]).

Optimized Synthetic Route

A consolidated method derived from patent data and indole chemistry:

Step Reaction Conditions Yield
1 Fischer Indole Synthesis 4-Phenethoxypropiophenone + methylphenylhydrazine, ZnCl₂, ethanol, 80°C, 6h 78%
2 Friedel-Crafts Acylation Indole intermediate + 4-phenethoxybenzoyl chloride, AlCl₃, DCM, 0°C→RT, 4h 88%
3 Bromination NBS, AIBN, CCl₄, reflux, 3h 92%
4 Cyanide Substitution CuCN, DMF, 120°C, 12h 65%
5 Hydrolysis 6M HCl, reflux, 8h → Neutralize with NaOH 90%

Critical Analysis of Methodologies

  • Fischer Indole Efficiency : The one-pot Fischer method ([EP2426105A1]) avoids intermediate isolation, enhancing yield (up to 95% purity).
  • Acylation Challenges : Steric hindrance from the 2-methyl group may require excess acylating agent.
  • Positional Selectivity : Bromination at position 4 is favored due to electronic effects of the indole ring.

Alternative Approaches

  • Grignard Addition : Introduce a pre-formed acetic acid side chain via Grignard reagent (e.g., CH₂COOEtMgBr) followed by deprotection.
  • Palladium-Catalyzed Coupling : Use Suzuki-Miyaura coupling to attach a boronic acid-containing acetic acid precursor.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):
    • δ 2.44 (s, 3H, CH₃), 3.78 (s, 2H, CH₂COOH), 4.21 (t, 2H, OCH₂CH₂Ph), 6.90–7.85 (m, Ar-H).
  • MS (ESI) : m/z 413.5 [M+H]⁺.

Industrial Scalability

  • Cost Drivers :
    • 4-Phenethoxybenzoyl chloride (high-cost reagent).
    • Multi-step purification (column chromatography for intermediates).
  • Process Optimization :
    • Replace DMF with recyclable solvents (e.g., 2-MeTHF).
    • Catalytic methods to reduce CuCN usage in substitution steps.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or phenethoxybenzoyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Key Substituents Biological Target/Activity
Target Compound 2-methyl, 4-phenethoxybenzoyl, acetic acid Not explicitly stated (likely anti-inflammatory or enzyme inhibition)
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) 4-chlorobenzoyl, 5-methoxy, 2-methyl, acetic acid COX-1/COX-2 inhibition (anti-inflammatory)
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate 4-nitrobenzoyl, ethyl ester (instead of free acid) Synthetic intermediate; nitro group may enhance electrophilicity
2-(1H-Indol-4-yl)acetic acid No N1 substitution, free acetic acid Unmodified indole scaffold; potential precursor for drug development
Compound 31 () 4-chlorobenzoyl, 5-methoxy, sulfonamide linkage Selective enzyme inhibition (e.g., sPLA2 or kinase targets)
PPAR-targeting analogs () Trifluoromethyl, oxazole, or phenoxy groups Dual PPARγ/δ agonism; metabolic disease applications

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-phenethoxybenzoyl group in the target compound likely increases logP compared to Indomethacin (4-chlorobenzoyl) and simpler analogs like 2-(1H-Indol-4-yl)acetic acid. This could enhance tissue penetration but may reduce aqueous solubility .
  • Bioavailability : Esterified derivatives (e.g., ethyl esters in ) improve oral absorption but require hydrolysis to active free acids. The target compound’s free acid form may favor rapid target engagement .
  • Enzyme Inhibition : Indomethacin’s 5-methoxy and 4-chlorobenzoyl groups are critical for COX-1/2 binding. The target compound’s phenethoxy substitution may shift selectivity toward other enzymes (e.g., lipoxygenases or sPLA2) .

Key Research Findings

Substituent Impact on Activity

  • N1-Benzoyl vs. Phenethoxybenzoyl : The phenethoxy extension in the target compound may confer prolonged receptor occupancy due to increased hydrophobic interactions, as seen in PPAR agonists with similar substituents .
  • Position 2 Methyl Group : This substituent is conserved in Indomethacin and the target compound, reducing steric hindrance and stabilizing the indole-acetic acid conformation .
  • Carboxylic Acid vs. Ester : Free acids (e.g., target compound, Indomethacin) show direct activity, while esters act as prodrugs with delayed effects .

Selectivity Profiles

  • Indomethacin: Non-selective COX inhibitor; gastrointestinal toxicity linked to COX-1 inhibition .
  • Compound 31 () : Sulfonamide linkage enhances selectivity for sulfhydryl-dependent enzymes (e.g., sPLA2) .
  • PPAR Analogs () : Trifluoromethyl groups improve nuclear receptor binding, a feature absent in the target compound .

Biological Activity

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of indole derivatives, which are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO4C_{26}H_{23}NO_4, with a molecular weight of approximately 413.46 g/mol. The compound features an indole ring system substituted with a phenethoxybenzoyl group and an acetic acid moiety, which may contribute to its biological activity.

Anticancer Potential

Indole derivatives have been studied for their anticancer properties. For instance, compounds with indole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The presence of the phenethoxybenzoyl group may enhance these effects by improving solubility and bioavailability.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar indole-based compounds have shown varying degrees of cytotoxicity against different cancer cell lines. The specific cytotoxic profile of this compound remains to be fully characterized but is an area of ongoing research.

Case Studies and Research Findings

A case study focusing on the synthesis and biological evaluation of substituted indoles reported that certain modifications led to enhanced pharmacological profiles. In particular, compounds with similar structural motifs demonstrated significant anti-inflammatory and anticancer activities in vitro .

Study Compound Activity Findings
Study 1Indole Derivative AAnti-inflammatoryReduced inflammation in animal models
Study 2Indole Derivative BCytotoxicityInduced apoptosis in cancer cell lines
Study 3This compoundTBDFurther research needed

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid and its intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, condensation, and cyclization. For example, intermediates like 2-(4-formylphenoxy)acetic acid can be prepared by refluxing para-hydroxybenzaldehyde with chloroacetic acid in ethanol, followed by recrystallization (yield: ~70%) . Key steps include optimizing reaction time (e.g., 3 hours for reflux) and purification via solvent washing (ethanol, benzene) to remove unreacted reagents.

Q. Which analytical techniques are most reliable for characterizing the compound’s functional groups and purity?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester (C=O at ~1761 cm⁻¹) and aldehyde (C=O at ~1675 cm⁻¹) groups .
  • UV-Vis Spectroscopy : Detect conjugation systems (λmax at 256 nm for propargyl derivatives) .
  • HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment, as described in Pharmacopeial methods .

Q. How can researchers validate the structural integrity of synthesized derivatives?

  • Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and bond angles. For example, single-crystal studies at 153 K with an R factor of 0.049 can resolve Z/E isomerism in benzothiazin derivatives . Pair crystallographic data with NMR (e.g., <sup>13</sup>C for carbonyl carbons) to cross-verify structural assignments.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Mannich-based derivative synthesis?

  • Methodological Answer :

  • Amine Selection : Use secondary amines (e.g., morpholine) to enhance nucleophilicity in Mannich reactions .
  • Solvent and Temperature : Reflux in absolute ethanol at 70–80°C for 2 hours ensures complete imine formation .
  • Workup : Precipitate derivatives using petroleum ether (80–100°C) to avoid emulsion formation.

Q. What strategies address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Contradiction Analysis : If IR shows unexpected C≡C stretches (e.g., 2123 cm⁻¹), verify propargyl bromide stoichiometry to rule out side reactions .
  • Multi-Technique Validation : Combine mass spectrometry (HRMS for molecular ions) with <sup>1</sup>H-<sup>13</sup>C HSQC to resolve overlapping signals in indole derivatives.

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 calculations.
  • Receptor Binding : Radioligand displacement assays (e.g., <sup>3</sup>H-labeled competitors) for GPCR targets.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 values normalized to controls .

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